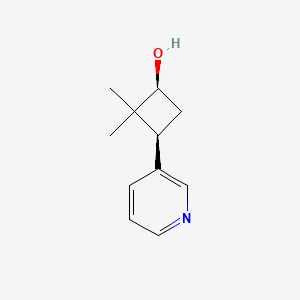

ethyl 2-(6-amino-1H-indazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

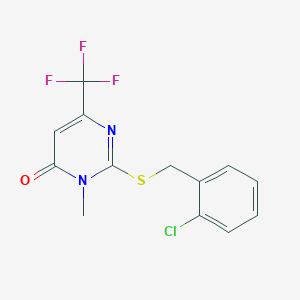

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate, also known as EIAA, is an organic compound with a wide range of applications in the scientific community. It has been used in a variety of laboratory experiments and is a key component in many biochemical and physiological processes.

科学的研究の応用

Medicinal Chemistry and Drug Development

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for developing drugs targeting specific diseases. The indazole moiety contributes to bioactivity, and modifications around the acetate group allow fine-tuning of pharmacokinetic properties. For instance, derivatives of this compound have shown promise in cancer therapy, anti-inflammatory treatments, and kinase inhibitors .

Agrochemicals and Crop Protection

The indazole ring system plays a crucial role in the design of agrochemicals. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives have been investigated as herbicides, fungicides, and insecticides. Researchers aim to enhance selectivity, efficacy, and environmental safety by optimizing substituents on the indazole core. These compounds may contribute to sustainable agriculture and pest management .

Photodynamic Therapy (PDT) Agents

Indazole-based molecules exhibit interesting photophysical properties. Researchers have explored their use as photosensitizers in PDT—a non-invasive cancer treatment that involves light activation of a photosensitizer to generate reactive oxygen species, leading to tumor cell destruction. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives could serve as potential PDT agents, provided they exhibit appropriate absorption and emission properties .

Material Science and Organic Electronics

Functional materials based on indazole derivatives have gained attention. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and solar cells. Researchers explore its electronic properties, charge transport behavior, and stability. These materials hold promise for flexible electronics and optoelectronic devices .

Coordination Chemistry and Metal Complexes

The amino group in ethyl 2-(6-amino-1H-indazol-1-yl)acetate allows coordination with transition metals. Researchers have synthesized metal complexes using this ligand. These complexes find applications in catalysis, sensing, and molecular recognition. The indazole backbone imparts unique reactivity, making these complexes intriguing targets for further investigation .

Dye Sensitizers for Solar Cells

Indazole-based dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs). These cells convert sunlight into electricity using a photoactive dye adsorbed on a semiconductor surface. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives could contribute to improving DSSC efficiency by optimizing light absorption and electron injection properties .

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4000. Link Preliminary results from: Zhang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl Compounds. Molecules, 29(2), 332. Link

作用機序

Target of Action

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins

Biochemical Pathways

Indazole-containing compounds are known to affect a variety of biochemical pathways depending on their specific targets

Result of Action

Indazole-containing compounds are known to have a wide variety of effects depending on their specific targets

特性

IUPAC Name |

ethyl 2-(6-aminoindazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBYZSAATYCNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2434561.png)

![1-Cyclohexyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2434567.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2434569.png)

![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)